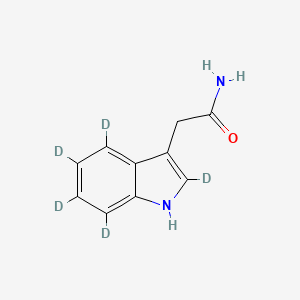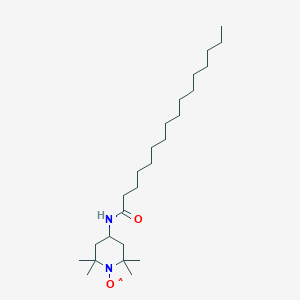
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . This compound is known for its ability to neutralize free radicals, thereby preventing cellular and tissue damage caused by oxidative stress .
Wirkmechanismus
Target of Action
The primary target of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is free radicals within the body . Free radicals are unstable atoms that can damage cells, causing illness and aging. They play a significant role in oxidative stress, inflammation, and cell death .
Mode of Action
This compound acts as a free radical scavenger . It interacts with free radicals by donating an electron to them, a process known as "reduction" . This neutralizes the free radicals and prevents them from causing damage to cells and tissues .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to oxidative stress and inflammation. By neutralizing free radicals, it reduces oxidative stress and inflammation, thereby protecting cells and tissues .
Pharmacokinetics
It is known that the compound is soluble in all organic solvents and insoluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is the reduction of oxidative stress and inflammation within the body . This can protect cells and tissues from damage, potentially preventing or mitigating various diseases and conditions associated with oxidative stress and inflammation.
Biochemische Analyse
Biochemical Properties
The primary function of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues .
Cellular Effects
This compound acts as an antioxidant, shielding cells and tissues from oxidative damage inflicted by free radicals . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the donation of an electron to the free radical, effectively neutralizing it .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with palmitoyl chloride in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various organic reactions.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl hypochlorite and diiodine.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Conditions typically involve the use of bases like sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron spin resonance (ESR) studies to investigate molecular interactions.
Biology: Employed in studies of oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative damage.
Industry: Utilized in the development of antioxidants for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar antioxidant properties.
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical used in spin labeling and ESR studies.
Uniqueness
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is unique due to its long palmitoyl chain, which enhances its lipophilicity and membrane-binding properties . This makes it particularly useful in studies involving lipid membranes and cellular interactions .
Eigenschaften
InChI |
InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYKZGOJSXDSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
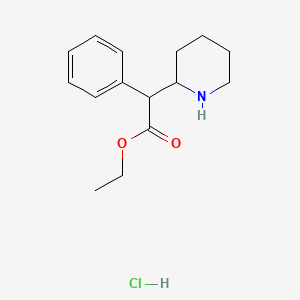
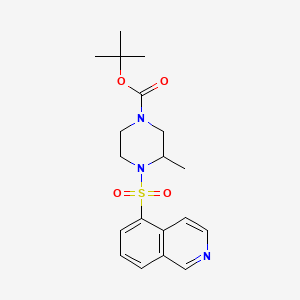
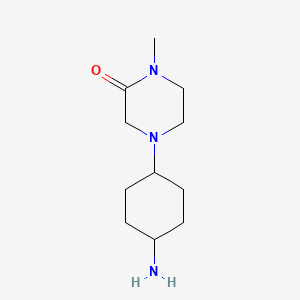
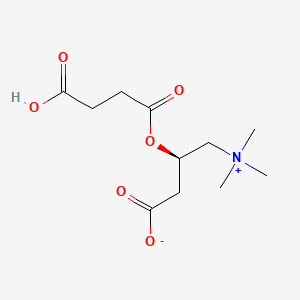
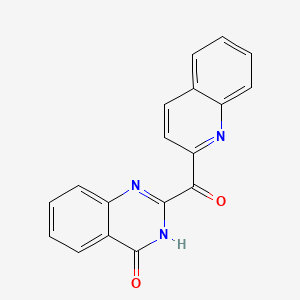
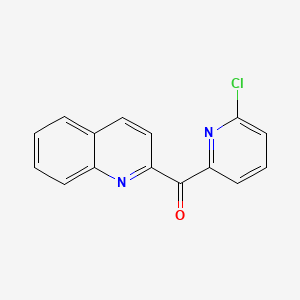
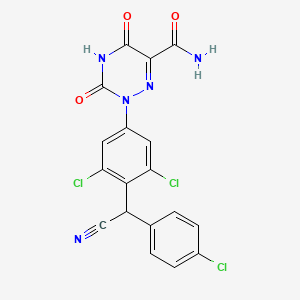
![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
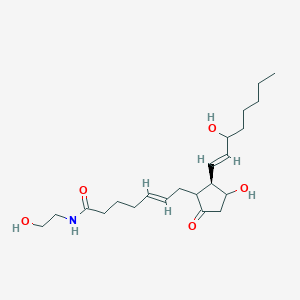
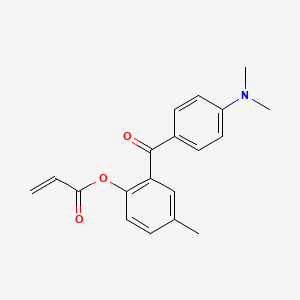

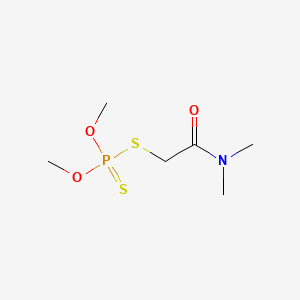
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
